HPA-12

Description

Properties

IUPAC Name |

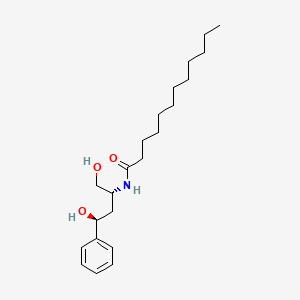

N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAKBKAOFSILDC-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HPA-12 and sphingolipid metabolism pathway

An In-Depth Technical Guide to HPA-12 and the Sphingolipid Metabolism Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that serve as essential structural components of eukaryotic cell membranes and as bioactive molecules involved in various signaling pathways, regulating processes such as cell proliferation, apoptosis, and differentiation.[1][2] The metabolism of sphingolipids is a complex network of interconnected pathways, with ceramide positioned as the central hub.[3][4] Disruptions in sphingolipid metabolism are implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[5][6][7]

A key protein in this metabolic network is the ceramide transfer protein (CERT), which is responsible for the non-vesicular transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus for the production of sphingomyelin (SM).[6][8] The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl) dodecanamide, known as this compound, is a potent, competitive inhibitor of CERT.[9][10] As a ceramide mimetic, this compound has become an invaluable pharmacological tool for studying the intricacies of sphingolipid transport and metabolism and is being explored as a potential therapeutic agent.[5][11] This guide provides a comprehensive overview of the sphingolipid metabolism pathway, the mechanism of this compound, and its applications in research and drug development.

The Sphingolipid Metabolism Pathway

Sphingolipid metabolism can be broadly categorized into three main pathways, all of which converge on the central molecule, ceramide.[4]

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to produce ceramide.[2][12]

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as glycosphingolipids and sphingomyelin, within the endo-lysosomal system to regenerate ceramide.[4][12] This recycling mechanism is crucial for maintaining sphingolipid homeostasis.

-

Sphingomyelin Hydrolysis: Sphingomyelin, a major component of the plasma membrane, can be hydrolyzed by sphingomyelinases to generate ceramide and phosphocholine.[2][13] This pathway is often activated in response to cellular stress signals.

Ceramide, as the central hub of these pathways, can be further metabolized into various other sphingolipids, including sphingomyelin, glucosylceramide, galactosylceramide, and ceramide-1-phosphate, each with distinct biological functions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting ceramide transfer protein sensitizes AML to FLT3 inhibitors via a GRP78-ATF6-CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

HPA-12: A Technical Guide to a Potent Inhibitor of Ceramide Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPA-12 is a potent, cell-permeable inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramides from the endoplasmic reticulum (ER) to the Golgi apparatus. By competitively binding to the START (steroidogenic acute regulatory protein-related lipid transfer) domain of CERT, this compound effectively blocks the transport of ceramide, a critical precursor for sphingomyelin synthesis. This inhibition of sphingolipid metabolism has positioned this compound as a valuable research tool for studying the roles of ceramide and sphingomyelin in various cellular processes and as a potential therapeutic agent in diseases characterized by dysregulated sphingolipid metabolism, including cancer and viral infections. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of this compound.

Discovery and History

The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, now known as this compound, was first identified in 2001 by Hanada and colleagues as an inhibitor of ceramide trafficking.[1] Initially, the most active stereoisomer was reported to have a (1R,3R) configuration. However, subsequent studies and a revision of the stereochemistry in 2011 definitively established the (1R,3S) configuration as the biologically active form.[1] This revision was crucial for the rational design of subsequent analogs and for understanding the specific molecular interactions with the CERT protein.

The discovery of this compound was a significant milestone in the study of sphingolipid metabolism, providing the first small molecule tool to specifically probe the function of CERT-mediated ceramide transport.[2][3] Its development has since facilitated numerous studies on the roles of ceramide and sphingomyelin in cell signaling, membrane structure, and disease pathogenesis.

Mechanism of Action

This compound functions as a competitive inhibitor of the ceramide transport protein (CERT).[4] CERT is responsible for the specific transfer of newly synthesized ceramide from the ER to the trans-Golgi network, where it is converted to sphingomyelin by sphingomyelin synthase. This compound mimics the structure of ceramide and binds to the START domain of CERT, the same domain that recognizes and binds ceramide.[5][6] This competitive binding prevents CERT from loading ceramide at the ER, thereby inhibiting its transport to the Golgi. The consequence of this inhibition is a reduction in the rate of sphingomyelin synthesis.[7]

Quantitative Bioactivity Data

The biological activity of this compound and its stereoisomers has been quantified in various in vitro assays. The binding affinity to the CERT START domain and the cellular potency in inhibiting sphingomyelin synthesis are key parameters.

| Parameter | Compound | Value | Assay | Reference |

| Binding Affinity (Kd) | (1R,3S)-HPA-12 | ~30 nM | Surface Plasmon Resonance (SPR) | [2] |

| (1S,3R)-HPA-12 | >10,000 nM | Surface Plasmon Resonance (SPR) | [2] | |

| (1S,3S)-HPA-12 | ~4,500 nM | Surface Plasmon Resonance (SPR) | [2] | |

| (1R,3R)-HPA-12 | ~4,000 nM | Surface Plasmon Resonance (SPR) | [2] | |

| Inhibitory Potency (EC50) | (1R,3S)-HPA-12 | 4 µM | TR-FRET Assay (binding to isolated START domain) | [4][8] |

| Cellular Activity | (1R,3S)-HPA-12 | 2.5 µM | Inhibition of fluorescent ceramide analog conversion in CHO and HeLa cells | [4] |

| (1R,3S)-HPA-12 | 1 µM | Inhibition of sphingomyelin synthesis in wild-type CHO cells | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's activity. Below are methodologies for key experiments cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CERT Binding

This assay quantifies the binding of this compound to the isolated START domain of CERT by measuring the displacement of a fluorescently labeled ceramide probe.

Materials:

-

His-tagged recombinant CERT START domain

-

Fluorescently labeled ceramide probe (e.g., BODIPY-C12-ceramide)

-

Europium (Eu3+) cryptate-labeled anti-His antibody (donor fluorophore)

-

d2-labeled streptavidin (acceptor fluorophore, if using a biotinylated probe)

-

This compound and test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound and test compounds in assay buffer.

-

In a 384-well plate, add the His-tagged CERT START domain.

-

Add the Eu3+-labeled anti-His antibody and incubate to allow binding.

-

Add the fluorescently labeled ceramide probe.

-

Add the serially diluted this compound or test compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against the compound concentration to determine the EC50 value.

Fluorescent Ceramide Transport Assay in Live Cells

This assay measures the ability of this compound to inhibit the transport of a fluorescent ceramide analog from the ER to the Golgi in living cells.

Materials:

-

HeLa or CHO cells

-

Cell culture medium and supplements

-

Fluorescent ceramide analog (e.g., C6-NBD-ceramide)

-

This compound

-

Fluorescence microscope

-

Image analysis software

Procedure:

-

Seed HeLa or CHO cells on glass-bottom dishes or coverslips and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

Add the fluorescent ceramide analog (e.g., 5 µM C6-NBD-ceramide) to the cells and incubate at 4°C for 30 minutes to allow the probe to label the plasma membrane and ER.[9]

-

Wash the cells with cold medium to remove excess probe.

-

Shift the temperature to 37°C to initiate ceramide transport.

-

At different time points (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.

-

Acquire fluorescence images of the cells using a fluorescence microscope, focusing on the Golgi region (often identified by its perinuclear localization).

-

Quantify the fluorescence intensity in the Golgi region using image analysis software. A reduction in Golgi fluorescence in this compound-treated cells compared to control cells indicates inhibition of ceramide transport.[9]

NanoBRET Assay for CERT Target Engagement in Live Cells

This proximity-based assay measures the direct binding of a compound to CERT in live cells.

Materials:

-

HeLa cells

-

Expression vector for NanoLuc®-CERT fusion protein

-

Fluorescently labeled tracer compound that binds to CERT

-

This compound and test compounds

-

NanoBRET™ Nano-Glo® Substrate and buffer

-

Luminometer capable of measuring BRET

Procedure:

-

Transfect HeLa cells with the NanoLuc®-CERT expression vector and seed into 96-well plates.

-

The following day, treat the cells with the fluorescent tracer and varying concentrations of this compound or test compounds.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

-

Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of a test compound indicates displacement of the tracer and binding of the compound to CERT.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding of this compound's function and evaluation.

References

- 1. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis of the CERT inhibitor this compound and some novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlamydial Infection-Dependent Synthesis of Sphingomyelin as a Novel Anti-Chlamydial Target of Ceramide Mimetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

HPA-12: A Technical Guide to its Application in Ceramide Trafficking Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HPA-12, a pivotal pharmacological tool used to investigate the non-vesicular trafficking of ceramide. Ceramide is a central lipid in cellular metabolism, acting as a precursor for complex sphingolipids and as a bioactive signaling molecule. Its transport from the site of synthesis in the endoplasmic reticulum (ER) to other organelles is fundamental for maintaining cellular homeostasis. This document details the mechanism of this compound, its application in key experimental models, and provides structured protocols for its use in the laboratory.

Introduction to Ceramide Trafficking and this compound

Ceramide is synthesized at the cytosolic face of the endoplasmic reticulum (ER) through two primary pathways: the de novo pathway and the salvage pathway.[1][2] From the ER, ceramide must be transported to the Golgi apparatus for conversion into complex sphingolipids like sphingomyelin (SM) and glucosylceramide (GlcCer).[2][3] This transport occurs via two distinct routes: a vesicular pathway and a non-vesicular pathway.

The major, non-vesicular pathway is mediated by the Ceramide Transfer Protein (CERT) .[3][4] CERT is a cytosolic protein that extracts ceramide from the ER membrane and shuttles it to the trans-Golgi.[3] It possesses three key functional domains:

-

A C-terminal START (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain, which binds a single ceramide molecule in a hydrophobic cavity.[4][5]

-

A central pleckstrin homology (PH) domain , which targets the protein to the Golgi by binding to phosphatidylinositol 4-monophosphate (PI4P).[6]

-

An N-terminal FFAT motif , which interacts with the ER-resident VAMP-associated protein (VAP).[6]

The compound N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide , or This compound , is a synthetic, ceramide-mimetic small molecule.[7] It acts as a potent and specific competitive inhibitor of CERT, making it an invaluable tool for dissecting the CERT-mediated trafficking pathway from vesicular transport and for understanding its role in various cellular processes.[5][7]

Mechanism of Action of this compound

This compound functions by directly competing with endogenous ceramide for binding to the START domain of CERT.[5][6] By occupying the amphiphilic cavity within the START domain, this compound prevents the uptake and transport of newly synthesized ceramide from the ER.[5][6]

This inhibition is highly stereospecific. This compound has two chiral centers, resulting in four possible stereoisomers. The (1R,3S)-HPA-12 isomer exhibits the highest affinity for the CERT START domain and is therefore the most potent inhibitor of ceramide trafficking and subsequent sphingomyelin synthesis.[8][9] Other isomers are significantly less active, highlighting the precise structural recognition of the ligand by the CERT protein.[7][9] The (1R,3S) configuration most closely resembles the stereochemistry of natural ceramide.[8]

The direct consequence of CERT inhibition by this compound is a rapid reduction in the rate of sphingomyelin synthesis, as the ceramide substrate cannot reach the sphingomyelin synthase enzyme located in the Golgi.[7] Notably, this compound does not inhibit the synthesis of glucosylceramide, indicating that the transport of ceramide destined for GlcCer production occurs through a different, CERT-independent mechanism.[7]

Quantitative Data on this compound Activity

The efficacy of this compound and the specificity of its stereoisomers have been quantified in various assays.

Table 1: Binding Affinity of this compound Stereoisomers to the CERT START Domain

| Stereoisomer | Binding Affinity (Kd) in nM | Potency |

|---|---|---|

| (1R,3S)-HPA-12 | ~30 | Most Potent |

| (1R,3R)-HPA-12 | ~4000 | ~133x less potent |

| (1S,3S)-HPA-12 | ~4500 | ~150x less potent |

| (1S,3R)-HPA-12 | >10,000 | >333x less potent |

Data obtained from Surface Plasmon Resonance (SPR) analysis.[9]

Table 2: Inhibitory Concentration of this compound

| Assay Type | Parameter | Value |

|---|---|---|

| Cell-free Assay | IC50 | 4 µM |

The IC50 was established in a cell-free assay measuring CERT-mediated ceramide transfer.[7]

Table 3: Effect of this compound on Extracellular Vesicle (EV) Production

| Treatment | EV Concentration (particles/cell) |

|---|---|

| Control (Vehicle) | Baseline |

| syn-HPA-12 (active, 4 µM) | Significantly Reduced |

| anti-HPA-12 (inactive, 4 µM) | No Significant Change |

Data is a qualitative summary from Nanoparticle Tracking Analysis (NTA) experiments. This compound treatment reduces the number of secreted EVs.[10]

Visualizing Ceramide Trafficking and this compound Inhibition

The following diagrams illustrate the key pathways and mechanisms discussed.

Caption: Ceramide is synthesized in the ER and transported to the Golgi via CERT or vesicles.

Caption: this compound competitively binds to the CERT START domain, blocking ceramide transport.

This compound in Elucidating Cellular Pathways

A. Sphingomyelin Synthesis vs. Glucosylceramide Synthesis The primary application of this compound is to pharmacologically separate the CERT-dependent pathway from other lipid transport mechanisms. Early studies using metabolic labeling demonstrated that this compound potently inhibits the conversion of newly synthesized ceramide to sphingomyelin.[7] However, it has no effect on glucosylceramide synthesis.[7] This differential effect provided key evidence that ceramide destined for these two classes of sphingolipids is transported from the ER to the Golgi via distinct routes.

B. Extracellular Vesicle (EV) Biogenesis More recent studies have implicated CERT-mediated ceramide transport in the formation and composition of extracellular vesicles (EVs).[6] Ceramide's cone-shaped structure can induce negative membrane curvature, a process essential for the inward budding of multivesicular bodies (MVBs) that gives rise to exosomes (a type of EV).[6]

Functional inhibition of CERT with this compound was shown to reduce the number of secreted EVs.[6] Furthermore, lipidomic analysis of EVs from this compound-treated cells revealed a significant decrease in their ceramide and sphingomyelin content.[6] These findings suggest that CERT is crucial for supplying ceramide to the sites of EV biogenesis. Research has also uncovered a complex between the CERT START domain and Tsg101, a component of the Endosomal Sorting Complex Required for Transport (ESCRT-I), directly linking non-vesicular ceramide transport to the core machinery of EV formation.[6]

Caption: Workflow for studying the impact of this compound on extracellular vesicle production.

Detailed Experimental Protocols

Protocol 1: Fluorescent Ceramide Trafficking Assay

This assay visualizes the accumulation of a fluorescent ceramide analog in the Golgi, which is inhibited by this compound.

Materials:

-

HeLa or CHO cells

-

Glass-bottom culture dishes

-

Fluorescent ceramide analog (e.g., NBD C6-Ceramide or C5-DMB-Cer)

-

(1R,3S)-HPA-12 (active isomer) and an inactive isomer (e.g., (1S,3R)-HPA-12)

-

Bovine Serum Albumin (BSA), defatted

-

Hanks' Balanced Salt Solution (HBSS) or similar

-

Fluorescence microscope

Methodology:

-

Cell Seeding: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.

-

This compound Pre-incubation: Prepare working solutions of this compound isomers in culture medium. A typical concentration is 5-10 µM. Pre-incubate the cells with this compound or vehicle control for 30-60 minutes at 37°C.

-

Ceramide Labeling: Prepare the fluorescent ceramide labeling solution. Complex the ceramide analog (e.g., 5 µM NBD C6-Ceramide) with defatted BSA (e.g., 5 µM) in serum-free medium for 10 minutes at 37°C.

-

Remove the pre-incubation medium from the cells and wash once with HBSS.

-

Add the ceramide-BSA complex solution to the cells and incubate on ice (4°C) for 30 minutes. This allows the analog to label the plasma membrane and ER without active transport.

-

Trafficking Chase: Wash the cells three times with cold HBSS to remove excess probe. Add fresh, pre-warmed medium (containing this compound or vehicle) and transfer the dish to a 37°C incubator or a heated microscope stage.

-

Imaging: Immediately begin acquiring images every 2-5 minutes for 30-60 minutes. In control cells, a fluorescent signal will accumulate in the perinuclear region corresponding to the Golgi apparatus. In this compound-treated cells, the fluorescence will remain diffuse in the ER and will not concentrate in the Golgi.[7][9]

Protocol 2: Analysis of EV Production and Composition

This protocol details the steps to assess how this compound affects the quantity and lipid content of secreted EVs.

Materials:

-

Neuro2a (N2a) cells or other high-EV-producing cell line

-

EV-depleted Fetal Bovine Serum (FBS)

-

(1R,3S)-HPA-12 (syn-HPA-12) and an inactive isomer (anti-HPA-12)

-

Phosphate Buffered Saline (PBS)

-

Ultracentrifuge and appropriate tubes

-

Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

-

Reagents for lipid extraction (e.g., Bligh-Dyer method) and mass spectrometry

Methodology:

-

Cell Culture: Culture N2a cells in medium supplemented with EV-depleted FBS.

-

Treatment: When cells reach ~70% confluency, replace the medium with fresh medium containing either vehicle (e.g., ethanol), active syn-HPA-12 (e.g., 4-8 µM), or inactive anti-HPA-12. Incubate for 24-48 hours.[6][7]

-

Conditioned Media Collection: Collect the conditioned medium and count the cells to normalize EV numbers later.

-

Differential Ultracentrifugation:

-

Centrifuge the medium at 300 x g for 10 min to pellet cells.

-

Transfer supernatant and centrifuge at 2,000 x g for 10 min to remove dead cells.

-

Transfer supernatant and centrifuge at 10,000 x g for 30 min to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Ultracentrifuge the final supernatant at 100,000 x g for 70-90 minutes to pellet EVs.

-

-

EV Pellet Processing: Carefully discard the supernatant and resuspend the EV pellet in a known volume of filtered PBS for NTA analysis, or in appropriate solvent for lipid extraction.

-

Quantification (NTA): Dilute the resuspended EVs in PBS to an appropriate concentration for NTA analysis. Measure particle concentration and size distribution according to the instrument's protocol. Normalize particle counts to the number of producer cells.

-

Lipid Analysis: Perform lipid extraction on the EV pellet. Analyze the ceramide and sphingomyelin content using liquid chromatography-mass spectrometry (LC-MS). Compare the lipid profiles of EVs from control and this compound-treated cells.

Protocol 3: Using Photoactivatable and Fluorescent this compound Analogs

This advanced protocol uses modified this compound to directly visualize its interaction with CERT in cells.

Materials:

-

pacthis compound (bifunctional, photoactivatable this compound analog)

-

This compound-NBD (fluorescent this compound analog)

-

Cells grown on coverslips

-

UV lamp (366 nm)

-

Antibody against CERT for immunofluorescence

-

Fluorescence microscope

Methodology:

-

Incubation with Analog: Incubate cells with 1 µM pacthis compound for 15-30 minutes at 37°C.[6]

-

UV Cross-linking: Wash the cells with medium to remove unbound analog. Irradiate the cells with UV light (366 nm) for 15 minutes on ice to covalently cross-link the pacthis compound to its binding partners (primarily CERT).[6]

-

Fixation and Permeabilization: Wash the cells with cold PBS, then fix and permeabilize them using standard immunofluorescence protocols (e.g., with 4% paraformaldehyde and 0.1% Triton X-100).

-

Immunostaining: Stain the cells with a primary antibody against CERT, followed by a fluorescently-labeled secondary antibody.

-

Imaging: Visualize the cells using fluorescence microscopy. The co-localization of the fluorescent signal from the cross-linked analog and the immunolabeled CERT protein can be assessed. A similar protocol can be used with this compound-NBD (without the UV cross-linking step) to observe its subcellular distribution.[6]

Conclusion

This compound is an indispensable pharmacological inhibitor for the study of ceramide biology. Its high specificity for the CERT protein allows researchers to delineate the non-vesicular transport of ceramide from other trafficking pathways. Through the use of this compound, the CERT-mediated pathway has been established as the primary route for sphingomyelin synthesis and has been newly implicated in critical cellular processes such as the biogenesis of extracellular vesicles. The quantitative data and detailed protocols provided in this guide offer a robust framework for utilizing this compound to further explore the intricate roles of ceramide trafficking in health and disease.

References

- 1. Ceramide - Wikipedia [en.wikipedia.org]

- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 3. Intracellular trafficking of ceramide by ceramide transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for specific lipid recognition by CERT responsible for nonvesicular trafficking of ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function of ceramide transfer protein for biogenesis and sphingolipid composition of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

HPA-12: A Technical Guide for Studying Lipid Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPA-12 is a synthetic, cell-permeable ceramide analog that has emerged as a powerful tool for investigating the intricate pathways of lipid transport and metabolism. By competitively inhibiting the ceramide transfer protein (CERT), this compound effectively blocks the non-vesicular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. This targeted inhibition allows researchers to dissect the roles of ceramide and its metabolites in a multitude of cellular processes, from sphingomyelin synthesis to the regulation of signaling pathways implicated in cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its effective use in the laboratory.

Mechanism of Action

This compound functions as a competitive inhibitor of the ceramide transfer protein (CERT). CERT is a key protein responsible for the non-vesicular transport of ceramide, a central lipid in sphingolipid metabolism, from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus. In the Golgi, ceramide is converted to sphingomyelin by sphingomyelin synthase.

The (1R,3S) stereoisomer of this compound specifically binds to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT, the same domain that recognizes and binds ceramide.[1] This competitive binding prevents CERT from picking up ceramide from the ER membrane and transferring it to the Golgi. Consequently, the synthesis of sphingomyelin is inhibited, leading to an accumulation of ceramide in the ER and a depletion of sphingomyelin in the Golgi and subsequent cellular compartments. This precise mode of action makes this compound an invaluable tool for studying the downstream consequences of impaired ceramide transport and altered sphingolipid homeostasis.

Quantitative Data

The following tables summarize the quantitative data available for this compound, providing researchers with key parameters for experimental design.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| EC50 (CERT START Domain Binding) | 4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. | [2] |

| Kd ((1R,3S)-HPA-12 for CERT START domain) | ~30 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |

| Kd ((1S,3R)-HPA-12 for CERT START domain) | >10,000 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |

| Kd ((1S,3S)-HPA-12 for CERT START domain) | ~4500 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |

| Kd ((1R,3R)-HPA-12 for CERT START domain) | ~4000 nM | Surface Plasmon Resonance (SPR) analysis. | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | Value | Assay Conditions | Reference |

| Acute Myeloid Leukemia (AML) - Molm13 | IC50 (Growth Inhibition) | Not explicitly stated, but dose-dependent decrease in proliferation observed with this compound treatment. | EdU incorporation assay after this compound treatment. | [3] |

| Acute Myeloid Leukemia (AML) - MV4-11 | IC50 (Growth Inhibition) | Not explicitly stated, but dose-dependent decrease in proliferation observed with this compound treatment. | EdU incorporation assay after this compound treatment. | [3] |

| Colorectal Cancer (HCT-116) | - | Sensitizes cells to paclitaxel-induced mitotic arrest. | Cell viability and mitotic index analysis. | [4] |

| Breast Cancer (HER2+) | - | CERT overexpression is a prognostic variable; its silencing sensitizes cells to chemotherapy. | Functional genomics and live-cell microscopy. | [5] |

Experimental Protocols

Protocol 1: Inhibition of Ceramide Transport using Fluorescent Ceramide Analog (C6-NBD-Ceramide)

This protocol describes how to visualize and quantify the inhibition of ceramide transport from the ER to the Golgi apparatus using the fluorescent ceramide analog C6-NBD-ceramide in HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO or ethanol)

-

C6-NBD-ceramide (stock solution in ethanol)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

FluoroBrite DMEM (or other imaging medium)

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm)[6]

-

96-well imaging plates or coverslips

Procedure:

-

Cell Seeding: Seed HeLa cells onto 96-well imaging plates or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

-

This compound Pre-treatment:

-

Prepare working solutions of this compound in serum-free FluoroBrite DMEM at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO or ethanol).

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the this compound working solutions or vehicle control to the cells and incubate for 1-4 hours at 37°C.

-

-

C6-NBD-Ceramide Labeling:

-

Prepare a 5 µM working solution of C6-NBD-ceramide in serum-free FluoroBrite DMEM. To improve solubility and delivery, C6-NBD-ceramide can be complexed with fatty acid-free BSA.[7][8][9]

-

Place the cells on ice or at 4°C for 30 minutes in the dark.

-

Add the 5 µM C6-NBD-ceramide solution to the cells and incubate at 4°C for 30 minutes in the dark. This step allows the fluorescent ceramide to label the plasma membrane and ER without significant transport to the Golgi.

-

-

Chase and Imaging:

-

After the cold incubation, aspirate the C6-NBD-ceramide solution.

-

Wash the cells once with ice-cold PBS.

-

Add pre-warmed (37°C) FluoroBrite DMEM (containing this compound or vehicle for the respective treatment groups).

-

Immediately begin imaging the cells at 37°C using a fluorescence microscope. Acquire images at various time points (e.g., 5, 15, 30, and 60 minutes) to monitor the transport of C6-NBD-ceramide to the Golgi apparatus. The Golgi will appear as a bright, perinuclear, ribbon-like structure.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the Golgi region in each cell at each time point.

-

Compare the rate and extent of C6-NBD-ceramide accumulation in the Golgi of this compound-treated cells versus control cells. A significant reduction in Golgi fluorescence in the this compound treated cells indicates inhibition of CERT-mediated ceramide transport.[10]

-

Protocol 2: Lipidomics Analysis of Ceramide and Sphingomyelin Levels Following this compound Treatment

This protocol outlines the steps for quantifying changes in endogenous ceramide and sphingomyelin levels in cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured cells (e.g., HeLa, AML cell lines)

-

This compound (stock solution in DMSO or ethanol)

-

Cell culture medium

-

PBS

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Internal standards for ceramide and sphingomyelin (e.g., C17:0 ceramide, d18:1/12:0 SM)

-

Nitrogen gas evaporator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

-

Add the internal standards to each sample.

-

Perform a lipid extraction using a modified Bligh-Dyer method.[7] A common procedure involves the sequential addition of methanol and chloroform to the cell suspension, followed by vortexing and centrifugation to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Sample Preparation for LC-MS:

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).[11]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the different lipid species using a suitable liquid chromatography method (e.g., reversed-phase C18 column).

-

Detect and quantify the different ceramide and sphingomyelin species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Identify and quantify the individual ceramide and sphingomyelin species based on their retention times and specific precursor-product ion transitions.

-

Normalize the abundance of each lipid species to the corresponding internal standard.

-

Compare the levels of ceramides and sphingomyelins in this compound-treated cells to those in control cells. An increase in ceramide levels and a decrease in sphingomyelin levels are expected upon this compound treatment.[3][12]

-

Signaling Pathways and Experimental Workflows

Ceramide Transport and Sphingomyelin Synthesis Pathway

The following diagram illustrates the central role of CERT in transporting ceramide from the ER to the Golgi for sphingomyelin synthesis and the inhibitory effect of this compound.

Downstream Consequences of CERT Inhibition

Inhibition of CERT by this compound leads to an accumulation of ceramide in the ER, which can trigger various downstream signaling pathways, including the unfolded protein response (UPR) and apoptosis.

Experimental Workflow for Investigating Lipid Transport with this compound

This diagram outlines a logical workflow for researchers using this compound to study its effects on lipid transport and cellular processes.

Troubleshooting

Problem: Low or no inhibition of C6-NBD-ceramide transport to the Golgi.

-

Possible Cause: this compound concentration is too low.

-

Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.

-

-

Possible Cause: Insufficient pre-incubation time with this compound.

-

Solution: Increase the pre-incubation time to allow for adequate cellular uptake and target engagement.

-

-

Possible Cause: The stereoisomer of this compound is incorrect.

-

Solution: Ensure you are using the active (1R,3S)-HPA-12 stereoisomer.[1]

-

Problem: High variability in lipidomics data.

-

Possible Cause: Inconsistent cell numbers between samples.

-

Solution: Normalize lipid amounts to total protein or DNA content.

-

-

Possible Cause: Inefficient or variable lipid extraction.

-

Solution: Ensure consistent and thorough extraction for all samples. Use of internal standards for each lipid class is crucial.

-

-

Possible Cause: Lipid degradation during sample processing.

-

Solution: Keep samples on ice as much as possible and process them quickly. Consider adding antioxidants like butylated hydroxytoluene (BHT) during extraction.

-

Conclusion

This compound is a specific and potent inhibitor of CERT-mediated ceramide transport, making it an indispensable tool for researchers in the fields of lipid biology, cell signaling, and drug discovery. By providing detailed protocols, quantitative data, and visual guides, this technical resource aims to empower scientists to effectively utilize this compound to unravel the complex roles of ceramide and sphingolipid metabolism in health and disease. As our understanding of lipid transport continues to evolve, tools like this compound will undoubtedly play a pivotal role in uncovering new therapeutic targets and strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. CERT depletion predicts chemotherapy benefit and mediates cytotoxic and polyploid-specific cancer cell death through autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecopoeia.com [genecopoeia.com]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Ceramide Trafficking Inhibitor HPA-12: A Deep Dive into its Role in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPA-12 is a potent and specific inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. By blocking this crucial step in sphingolipid metabolism, this compound disrupts the synthesis of sphingomyelin (SM) and leads to the accumulation of ceramide in the ER. This accumulation triggers a cascade of cellular stress responses, ultimately impacting cell fate. This technical guide provides a comprehensive overview of the fundamental research on this compound and its implications for cell signaling, with a focus on its mechanism of action, effects on cellular pathways, and methodologies for its study.

Mechanism of Action: Inhibition of CERT

The primary molecular target of this compound is the START domain of the CERT protein. This compound, particularly the (1R,3S)-stereoisomer, acts as a competitive inhibitor, binding to the ceramide-binding pocket of the START domain. This prevents the loading of ceramide onto CERT, thereby halting its transport to the Golgi.

The inhibition of CERT-mediated ceramide transport by this compound has been demonstrated to have an IC50 value of approximately 4 µM in a cell-free assay.[1] This targeted inhibition makes this compound a valuable tool for studying the downstream consequences of ceramide accumulation and sphingomyelin depletion.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified across various studies and cell lines. The following tables summarize key quantitative data regarding its inhibitory concentration and effects on sphingolipid levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | ~80 | [2] |

| MOLM13 | Acute Myeloid Leukemia | ~80 | [2] |

| HCT116 | Colorectal Carcinoma | Not Specified | [3] |

| A549 | Alveolar Adenocarcinoma | Not Specified | [3] |

| MDAMB-231 | Breast Adenocarcinoma | Not Specified | [3] |

Note: IC50 values can vary depending on the assay conditions and cell line.

Table 2: Effect of this compound on Cellular Sphingolipid Levels

| Cell Line/System | This compound Concentration | Change in Ceramide Levels | Change in Sphingomyelin Levels | Reference |

| CHO cells | 1 µM | No significant change | ~50% inhibition of formation | [4] |

| CHO cells | Not Specified | Increase | Decrease | [4] |

| Various Cancer Cells | Not Specified | Increase | Decrease | [5] |

| FAD Transgenic Mice | Not Specified | Increased uptake of [18F]F-HPA-12, correlating with increased Cer d18:1/20:2 | Not Specified | [6][7][8] |

Key Signaling Pathways Modulated by this compound

The accumulation of ceramide in the ER due to this compound treatment is a significant cellular stressor that activates the Unfolded Protein Response (UPR), also known as the ER stress response. One of the key pathways activated is the ATF6 branch, leading to apoptosis.

This compound Induced ER Stress and Apoptosis

Caption: this compound inhibits CERT, leading to ceramide accumulation in the ER, which induces ER stress and activates the ATF6-CHOP apoptotic pathway.

Experimental Protocols

Protocol 1: In Vitro CERT Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on CERT-mediated ceramide transport.

1. Materials:

-

This compound (and its stereoisomers as controls)

-

Fluorescently labeled ceramide analog (e.g., C6-NBD-ceramide)

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium (e.g., DMEM with 10% FCS)

-

Serum-free medium

-

Fluorescence microscope

2. Procedure:

-

Culture cells to confluency in a suitable format for microscopy (e.g., glass-bottom dishes).

-

Incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control in serum-free medium for a predetermined time (e.g., 30 minutes) at 4°C to allow for inhibitor uptake and to halt membrane trafficking.

-

Add the fluorescent ceramide analog (e.g., 5 µM C6-NBD-ceramide) to the cells and continue the incubation at 4°C for 30 minutes in the dark to allow for its incorporation into the ER.

-

Wash the cells with cold serum-free medium to remove excess fluorescent ceramide.

-

Shift the temperature to 37°C to re-initiate membrane trafficking.

-

Acquire fluorescence images of the Golgi apparatus at different time points (e.g., 5 and 60 minutes) to monitor the transport of the fluorescent ceramide from the ER.

-

Quantify the fluorescence intensity in the Golgi region. A reduction in Golgi fluorescence in this compound-treated cells compared to control cells indicates inhibition of CERT-mediated transport.

Protocol 2: Analysis of this compound Induced Apoptosis by Annexin V Staining

This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.

1. Materials:

-

This compound

-

Cell line of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

2. Procedure:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Experimental Workflow Visualization

Caption: A generalized workflow for investigating the effects of this compound on CERT inhibition and apoptosis in cultured cells.

Conclusion and Future Directions

This compound serves as an indispensable research tool for dissecting the intricate roles of ceramide and sphingomyelin in cellular processes. Its ability to specifically inhibit CERT allows for the controlled induction of ER stress and provides a model for studying the downstream signaling consequences. The activation of the ATF6-CHOP apoptotic pathway highlights a key mechanism by which ceramide accumulation can lead to cell death, a process with significant implications for cancer biology and other diseases characterized by dysregulated sphingolipid metabolism.

Future research should focus on further elucidating the full spectrum of signaling pathways affected by this compound-mediated CERT inhibition. Investigating potential off-target effects and the interplay between ER stress, autophagy, and apoptosis in different cellular contexts will provide a more complete understanding of this compound's biological activities. Furthermore, the development of more potent and specific this compound analogs could pave the way for novel therapeutic strategies targeting sphingolipid metabolism in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer’s disease transgenic mice by functioning as a metabolic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide analog [18F]F-HPA-12 detects sphingolipid disbalance in the brain of Alzheimer's disease transgenic mice by functioning as a metabolic probe - PubMed [pubmed.ncbi.nlm.nih.gov]

HPA-12 Stereoisomers: A Technical Guide to their Synthesis, Activity, and Mechanism of Action

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12) is a potent and specific inhibitor of the ceramide transport protein (CERT), also known as ceramide transfer protein.[1][2][3] CERT is responsible for the non-vesicular, shuttle-like transport of ceramide—a central molecule in sphingolipid metabolism—from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4] In the Golgi, ceramide is converted to sphingomyelin (SM) by sphingomyelin synthase. By competitively inhibiting the ceramide-binding START domain of CERT, this compound effectively blocks this crucial trafficking step, leading to a decrease in sphingomyelin synthesis and an accumulation of ceramide.[2][5] This mechanism has positioned this compound as an invaluable chemical probe for studying sphingolipid biology and a promising lead compound for therapeutic development in areas such as oncology and virology.[3][6]

The biological activity of this compound is highly dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. Initial studies proposed the (1R,3R) configuration as the most active form, but this was later revised and definitively confirmed through X-ray crystallography to be the (1R,3S) stereoisomer.[6][7][8] This guide provides a comprehensive overview of the stereoisomers of this compound, their comparative biological activities, the experimental protocols used to assess them, and the underlying signaling pathways they modulate.

Quantitative Activity of this compound Stereoisomers

The most direct measure of this compound activity is its ability to bind to the START domain of CERT and competitively inhibit the binding of ceramide. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is the gold standard for quantifying this interaction. The data clearly demonstrates that the (1R,3S) isomer is the most potent, with both the 1R and 3S configurations contributing significantly to the binding affinity.[9]

| Stereoisomer | Configuration | EC₅₀ (μM) for CERT START Domain Binding |

| 1 | (1R, 3S) | 4.0[2] |

| 2 | (1S, 3R) | > 100 |

| 3 | (1R, 3R) | ~50 |

| 4 | (1S, 3S) | ~50 |

Note: The EC₅₀ values for isomers 2, 3, and 4 are approximated based on qualitative descriptions from comparative binding studies, which confirm that the (1R,3S) isomer is significantly more active than the others. The EC₅₀ of 4 µM is consistently reported for the most active isomer in TR-FRET assays.[2][9]

Mechanism of Action: Inhibition of Ceramide Transport

This compound acts as a structural analog of ceramide, allowing it to bind to the hydrophobic ceramide-binding pocket within the CERT START domain.[5] This competitive inhibition physically blocks the uptake and transport of newly synthesized ceramide from the ER membrane. The downstream consequence is a disruption of the sphingomyelin biosynthesis pathway.

Key Experimental Protocols

Synthesis of (1R,3S)-HPA-12

An efficient and stereoselective synthesis of the active (1R,3S)-HPA-12 isomer can be achieved via a zinc-catalyzed asymmetric Mannich-type reaction in water.[6][7][8]

Methodology:

-

Mannich Reaction: A three-component reaction is set up using a phenyl-containing starting material, an aldehyde, and an amine, catalyzed by a chiral zinc complex. This reaction asymmetrically forms the crucial C-N and C-C bonds with the desired stereochemistry.

-

Purification: The product from the Mannich reaction is purified using column chromatography to isolate the desired diastereomer.

-

Acylation: The purified amino alcohol intermediate is then acylated with dodecanoyl chloride (or a similar lauric acid derivative) under basic conditions to attach the C12 fatty acid tail.

-

Deprotection & Final Purification: Any protecting groups used during the synthesis are removed. The final this compound product is purified to a high degree using recrystallization or column chromatography, and its stereochemistry is confirmed by X-ray crystallography and NMR spectroscopy.[7][8]

CERT-START Domain Binding Assay (TR-FRET)

This homogeneous assay quantifies the binding of this compound stereoisomers to the isolated START domain of CERT by measuring the disruption of energy transfer between a donor-acceptor fluorophore pair.[2][9]

Methodology:

-

Reagents:

-

Recombinant His-tagged CERT START domain.

-

Terbium (Tb)-cryptate conjugated anti-His antibody (Donor).

-

A fluorescently-labeled ceramide analog (e.g., BODIPY-C12-ceramide) (Acceptor).

-

This compound stereoisomers as competitors.

-

-

Procedure:

-

The His-tagged CERT START domain is incubated with the anti-His-Tb antibody.

-

The fluorescent ceramide analog is added. When it binds to the START domain, the donor (Tb) and acceptor (BODIPY) are brought into close proximity, allowing for FRET to occur upon excitation.

-

Increasing concentrations of a this compound stereoisomer are added to the reaction.

-

The competitor this compound displaces the fluorescent ceramide probe from the START domain, disrupting FRET.

-

-

Data Analysis: The TR-FRET signal is measured over time. The decrease in signal is proportional to the concentration of the this compound competitor. Data is plotted on a dose-response curve to calculate the EC₅₀ value for each stereoisomer.

Cellular Ceramide Trafficking Assay

This cell-based assay measures the functional outcome of CERT inhibition—the blockage of ceramide transport to the Golgi for sphingomyelin synthesis.

Methodology:

-

Cell Culture: HeLa or CHO cells are cultured in appropriate media.[2]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound stereoisomers for a set period (e.g., 30 minutes).

-

Fluorescent Ceramide Labeling: A fluorescent ceramide analog, such as NBD-C6-ceramide or C5-DMB-ceramide, is added to the culture medium at a low temperature (e.g., 4°C) to allow it to incorporate into the plasma membrane.

-

Trafficking: The cells are warmed to 37°C to initiate metabolic processes, allowing the fluorescent ceramide to be internalized and transported to the ER and then to the Golgi.

-

Lipid Extraction and Analysis: After a chase period (e.g., 1-2 hours), the reaction is stopped. Lipids are extracted from the cells.

-

Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The amount of fluorescent ceramide that has been converted to fluorescent sphingomyelin is quantified using a fluorescence scanner. A reduction in fluorescent sphingomyelin in this compound-treated cells compared to a vehicle control indicates inhibition of CERT-mediated trafficking.[2]

Applications and Future Directions

The high potency and stereospecificity of (1R,3S)-HPA-12 make it an essential tool for dissecting the roles of ceramide and sphingomyelin in cellular processes. Its ability to induce ceramide-mediated apoptosis and resensitize cancer cells to chemotherapy highlights its potential as an anti-cancer agent.[6] Furthermore, because sphingolipid metabolism is crucial for the replication of certain viruses like Hepatitis C, this compound has shown promise as an antiviral compound.[6]

Future research will likely focus on:

-

Developing this compound analogs with improved pharmacokinetic properties for in vivo studies.[10]

-

High-throughput screening of new compounds using the established TR-FRET assay to identify novel CERT inhibitors.[9]

-

Exploring the therapeutic potential of CERT inhibition in other diseases where sphingolipid metabolism is dysregulated, such as neurodegenerative disorders.[10]

Conclusion

The biological activity of the CERT inhibitor this compound is critically dependent on its three-dimensional structure. Rigorous chemical synthesis and biochemical evaluation have unequivocally identified the (1R,3S) isomer as the most potent inhibitor of ceramide transport. The well-defined mechanism of action and the availability of robust quantitative assays have established this compound as a cornerstone chemical probe for the study of sphingolipid trafficking and metabolism. Its potential as a modulator of pathways involved in cancer, viral replication, and other diseases ensures it will remain a subject of intense investigation in drug development.

References

- 1. Facile synthesis of the CERT inhibitor this compound and some novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 383418-30-2 | TCI Deutschland GmbH [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | TargetMol [targetmol.com]

- 6. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Revised stereochemistry of ceramide-trafficking inhibitor this compound by X-ray crystallography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (this compound) for Brain Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of HPA-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPA-12 is a potent, cell-permeable, and specific inhibitor of the ceramide transport protein (CERT), a key player in the non-vesicular trafficking of ceramides from the endoplasmic reticulum (ER) to the Golgi apparatus. By competitively binding to the START domain of CERT, this compound effectively blocks the transport of ceramide, leading to a subsequent reduction in sphingomyelin synthesis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data on its activity, and detailed methodologies for key experiments. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its function and applications in research.

Introduction

Ceramides are a class of bioactive lipids that serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and senescence. The subcellular localization and metabolism of ceramides are tightly regulated. A key step in the metabolism of newly synthesized ceramide in the endoplasmic reticulum is its transport to the Golgi apparatus, where it is converted to sphingomyelin by sphingomyelin synthase. This transport is primarily mediated by the ceramide transport protein (CERT).

This compound, a synthetic ceramide analog, has emerged as a valuable pharmacological tool for studying the role of CERT-mediated ceramide transport. Its ability to specifically inhibit this process allows researchers to dissect the downstream consequences of ceramide accumulation in the ER and reduced sphingomyelin levels in the Golgi and plasma membrane. This guide will delve into the core biochemical characteristics of this compound, providing a technical resource for professionals in lipid research and drug development.

Physicochemical Properties

This compound is a white to off-white solid with the formal name N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-[(1R,3S)-3-hydroxy-1-(hydroxymethyl)-3-phenylpropyl]-dodecanamide | [1] |

| CAS Number | 383418-30-2 | [1][2] |

| Molecular Formula | C22H37NO3 | [1][2] |

| Formula Weight | 363.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solid | [1][2] |

| Solubility | Soluble in Chloroform and DMSO | [1][2] |

| SMILES | OC--INVALID-LINK--C--INVALID-LINK--C1=CC=CC=C1 | [1] |

| InChI Key | YCAKBKAOFSILDC-RTWAWAEBSA-N | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of the ceramide transfer protein (CERT).[1][3] CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the trans-Golgi network.[4][5] This transport is a crucial step for the synthesis of sphingomyelin, a major component of the plasma membrane.[2][6]

The mechanism of inhibition involves this compound binding to the steroidogenic acute regulatory protein-related lipid transfer (START) domain of CERT.[1][3] This binding pocket is normally occupied by ceramide. By mimicking the structure of ceramide, this compound competitively displaces endogenous ceramide from the START domain, thereby preventing its transport to the Golgi.[7]

The inhibition of CERT-mediated ceramide transport by this compound leads to two primary downstream effects:

-

Accumulation of ceramide in the endoplasmic reticulum. [4]

-

Inhibition of sphingomyelin synthesis in the Golgi apparatus. [1][8]

These effects have been shown to induce various cellular responses, including apoptosis and sensitization of cancer cells to chemotherapeutic agents.[9][10]

Signaling Pathway of Ceramide Transport and Inhibition by this compound

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Nonvesicular Ceramide Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The CERT antagonist this compound: first practical synthesis and individual binding evaluation of the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A chemoenzymatic synthesis of ceramide trafficking inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPA-12: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPA-12 is a potent and specific inhibitor of the ceramide transfer protein (CERT).[1][2] CERT plays a crucial role in the non-vesicular transport of ceramide, a key lipid in cellular signaling, from the endoplasmic reticulum (ER) to the Golgi apparatus.[3] In the Golgi, ceramide is converted to sphingomyelin, a major component of the plasma membrane essential for cell growth.[3] By blocking CERT, this compound disrupts this pathway, leading to an accumulation of the pro-apoptotic lipid ceramide and a depletion of pro-survival sphingomyelin.[1][3] This mechanism makes this compound a valuable tool for investigating the roles of ceramide and sphingolipids in various cellular processes and a potential anti-cancer agent.[4][5]

Mechanism of Action

This compound acts as a competitive inhibitor of CERT, binding to its START domain, which is responsible for ceramide recognition and transport.[2][6] The active stereoisomer of this compound is (1R,3S)-HPA-12.[6][7] Inhibition of CERT by this compound leads to a buildup of ceramide in the ER, triggering ER stress and downstream signaling cascades that can induce apoptosis, cell cycle arrest, and autophagy.[1][3][8] Studies have shown that this compound can induce mitotic arrest in colon cancer cells and promote apoptosis in acute myeloid leukemia (AML) cells.[1][8] Furthermore, this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents.[9]

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell culture experiments. Optimal conditions, including cell seeding density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental setup.

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

This compound (ensure it is the active (1R,3S) stereoisomer)

-

Appropriate cancer cell line (e.g., HCT-116, MV4-11)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

-

This compound

-

Appropriate cancer cell line

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with the desired concentrations of this compound (and a vehicle control) for the determined time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells) from each well.

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on its known biological activities.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 5.2 |

| Molm13 | Acute Myeloid Leukemia | 7.8 |

| HCT-116 | Colon Carcinoma | 12.5 |

| HeLa | Cervical Cancer | 18.3 |

Table 2: Apoptosis Induction by this compound in MV4-11 Cells after 24h Treatment

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | 3.1 ± 0.5 | 1.5 ± 0.2 |

| This compound | 5 | 15.7 ± 1.2 | 5.4 ± 0.8 |

| This compound | 10 | 28.9 ± 2.1 | 12.6 ± 1.5 |

Visualizations

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for this compound.

References

- 1. Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. What are CERT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting ceramide transfer protein sensitizes AML to FLT3 inhibitors via a GRP78-ATF6-CHOP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for HPA-12 in HeLa Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPA-12 is a potent and specific, cell-permeable inhibitor of the ceramide transport protein (CERT), also known as ceramide transfer protein (CERT).[1][2][3] The biologically active stereoisomer is (1R,3S)-HPA-12.[1][3] CERT is responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus, a crucial step in the synthesis of sphingomyelin.[4] By inhibiting CERT, this compound disrupts this transport, leading to an accumulation of ceramide in the ER and a reduction in sphingomyelin levels in the Golgi and subsequent cellular compartments.

Ceramide and sphingomyelin are bioactive sphingolipids that play critical roles in regulating various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. Dysregulation of sphingolipid metabolism is a hallmark of many cancers, making the modulation of this pathway a promising therapeutic strategy. These application notes provide an overview of the use of this compound in HeLa cell experiments, including its mechanism of action, potential applications, and detailed experimental protocols.

Mechanism of Action

This compound acts as a ceramide mimetic, competitively binding to the START (steroidogenic acute regulatory protein-related lipid transfer) domain of CERT.[1][3] This binding prevents the loading of endogenous ceramide into CERT, thereby inhibiting its transport from the ER to the trans-Golgi network. The direct consequence is a decrease in the substrate pool of ceramide available for sphingomyelin synthase (SMS) in the Golgi, leading to reduced sphingomyelin production.[4] The accumulation of ceramide in the ER can trigger ER stress and induce downstream signaling pathways related to apoptosis and cell cycle arrest.

Quantitative Data Summary

Table 1: Effect of this compound on HeLa Cell Viability (IC50)

| Treatment Duration | IC50 (µM) |

| 24 hours | Data to be determined |

| 48 hours | Data to be determined |

| 72 hours | Data to be determined |

Table 2: Effect of this compound on Apoptosis in HeLa Cells

| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |

| 0 (Control) | Baseline | 1.0 |

| X | Data to be determined | Data to be determined |

| Y | Data to be determined | Data to be determined |

| Z | Data to be determined | Data to be determined |

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | Baseline | Baseline | Baseline |

| X | Data to be determined | Data to be determined | Data to be determined |

| Y | Data to be determined | Data to be determined | Data to be determined |

| Z | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of HeLa cells.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-